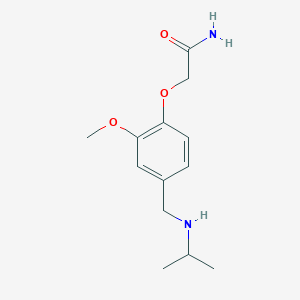
2-(4-((Isopropylamino)methyl)-2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((Isopropylamino)methyl)-2-methoxyphenoxy)acetamide is an organic compound with a complex structure that includes an isopropylamino group, a methoxyphenoxy group, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Isopropylamino)methyl)-2-methoxyphenoxy)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and isopropylamine.
Formation of Intermediate: The first step involves the reaction of 2-methoxyphenol with formaldehyde and isopropylamine to form 4-[(isopropylamino)methyl]-2-methoxyphenol.
Acetylation: The intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the final product, 2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are
特性
分子式 |
C13H20N2O3 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
2-[2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C13H20N2O3/c1-9(2)15-7-10-4-5-11(12(6-10)17-3)18-8-13(14)16/h4-6,9,15H,7-8H2,1-3H3,(H2,14,16) |
InChIキー |
BAAQDDYEFKNLCM-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC(=C(C=C1)OCC(=O)N)OC |
正規SMILES |
CC(C)NCC1=CC(=C(C=C1)OCC(=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B249515.png)
![1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B249517.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-2-amine](/img/structure/B249519.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-2-methylpropan-1-amine](/img/structure/B249520.png)
![TERT-BUTYL({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL})AMINE](/img/structure/B249522.png)
![2-Chloro-4-[(4-ethoxybenzyl)amino]benzoic acid](/img/structure/B249523.png)
![N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249526.png)
![2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol](/img/structure/B249527.png)
![2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B249528.png)

![1-allyl-N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-1H-tetraazol-5-amine](/img/structure/B249530.png)
![1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine](/img/structure/B249531.png)

![N-[4-(benzyloxy)-3-chlorobenzyl]cyclopropanamine](/img/structure/B249539.png)
